3-(4-Piperidin-1-ylsulfonylphenoxy)benzoic acid
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Overview
Description
3-(4-Piperidin-1-ylsulfonylphenoxy)benzoic acid is an organic compound that features a piperidine ring attached to a sulfonyl group, which is further connected to a phenoxy group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Piperidin-1-ylsulfonylphenoxy)benzoic acid typically involves multiple steps:
Formation of the Piperidine Sulfonyl Intermediate: The piperidine ring is first sulfonylated using a sulfonyl chloride reagent under basic conditions.
Coupling with Phenol: The sulfonylated piperidine is then reacted with a phenol derivative to form the phenoxy linkage.
Introduction of the Benzoic Acid Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-Piperidin-1-ylsulfonylphenoxy)benzoic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: Various substitution reactions can occur, particularly at the phenoxy and benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfoxides or other reduced forms.
Scientific Research Applications
3-(4-Piperidin-1-ylsulfonylphenoxy)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Mechanism of Action
The mechanism of action of 3-(4-Piperidin-1-ylsulfonylphenoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can play a crucial role in these interactions by forming hydrogen bonds or electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(4-Benzylpiperidin-1-ylsulfonyl)benzoic acid: This compound features a benzyl group instead of a phenoxy group, which can alter its chemical properties and applications.
3-(4-Methylpiperidin-1-ylsulfonyl)benzoic acid: The presence of a methyl group can influence the compound’s reactivity and biological activity.
Uniqueness
3-(4-Piperidin-1-ylsulfonylphenoxy)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The phenoxy group, in particular, can enhance its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(4-piperidin-1-ylsulfonylphenoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c20-18(21)14-5-4-6-16(13-14)24-15-7-9-17(10-8-15)25(22,23)19-11-2-1-3-12-19/h4-10,13H,1-3,11-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVALMOIOMPNIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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